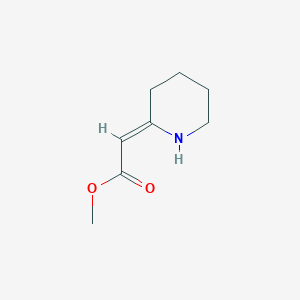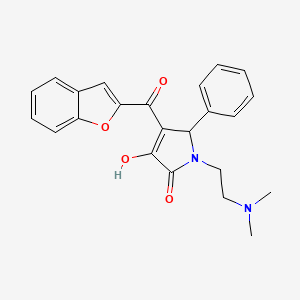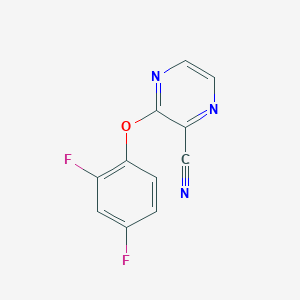
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
The derivatives of this compound (A-1–A-3) were obtained by Knoevenagel condensation involving the reaction of the appropriate aldehyde with rhodanine-3-acetic acid .Molecular Structure Analysis
The molecular formula of this compound is C12H9NO3S2 .Chemical Reactions Analysis
The Knoevenagel condensation reaction was used to synthesize these compounds, yielding good results ranging from 54% to 71% .Physical And Chemical Properties Analysis
The molecular weight of this compound is 279.33 . The absorption and emission maxima in polar and non-polar solvents were determined . High thermal stability of the tested compounds was also demonstrated above 240 °C .Scientific Research Applications
Antifungal Applications
Some derivatives of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid have been prepared as potential antifungal compounds. A study highlighted the synthesis of such derivatives and evaluated their antifungal effects against selected fungal species. It was found that only specific derivatives strongly inhibited the growth of several Candida species, indicating potential applications in antifungal therapies (Doležel et al., 2009).
Photophysical Properties and Applications in Organic Electronics
Novel d-π-A chromophores, including derivatives of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid, have been synthesized and characterized for their photophysical properties. These compounds demonstrated significant absorption and emission wavelengths, indicating their potential use in organic electronics and photovoltaic applications. The study also included a detailed analysis of the compounds' viscosity-induced emission and computational studies using density functional theory (DFT) (Jachak et al., 2021).
Aldose Reductase Inhibition for Diabetic Complications
Compounds within the family of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid have been explored for their aldose reductase inhibitory activity, which is crucial in managing diabetic complications. The study identified specific derivatives as potent inhibitors, offering a potential therapeutic approach to prevent or treat diabetic complications by inhibiting the aldose reductase enzyme and minimizing cytotoxicity (Kučerová-Chlupáčová et al., 2020).
Fluorescence Quenching and Chemical Sensing
One study synthesized a derivative of (Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid for the selective detection of Co2+ ions through fluorescence quenching. This property indicates the compound's potential as a fluorescent chemical sensor for Co2+, highlighting its utility in chemical sensing applications (Rui-j, 2013).
Future Directions
The compounds A-1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin . They also showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria . This suggests potential future directions in the development of new fluorescent probes and antimicrobial agents.
properties
IUPAC Name |
2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S2/c19-12-7-10(14(22)17(12)8-13(20)21)18-15(23)11(25-16(18)24)6-9-4-2-1-3-5-9/h1-6,10H,7-8H2,(H,20,21)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUIWCJCIKYBU-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2574629.png)
![1-([1,1'-Biphenyl]-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2574630.png)
![Tricyclo[3.3.1.02,7]nonan-6-one](/img/structure/B2574632.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574633.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)
![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2574642.png)

